molecular formula C18H26N2O4 B2424048 N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1311929-73-3

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B2424048
CAS RN: 1311929-73-3
M. Wt: 334.416
InChI Key: GXNNWROYIIFKRR-UHFFFAOYSA-N
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Description

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide, also known as URB597, is a synthetic inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, leading to potential therapeutic benefits.

Mechanism of Action

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide works by inhibiting FAAH, which is responsible for the degradation of anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the main psychoactive component of cannabis. By increasing the levels of anandamide, this compound can activate the endocannabinoid system and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of anandamide in the brain and peripheral tissues. Anandamide is involved in regulating pain, mood, and appetite, among other functions. By increasing the levels of anandamide, this compound can potentially reduce pain, anxiety, and depression-like behaviors. It has also been shown to have anti-inflammatory effects and potential neuroprotective properties.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide has several advantages as a research tool. It is a selective inhibitor of FAAH and does not interact with other enzymes or receptors. It also has a long half-life and can be administered orally or through injection. However, this compound has limitations as well. It can only increase the levels of anandamide and does not affect other endocannabinoids or neurotransmitters. It also has limited solubility in water, which can affect its bioavailability.

Future Directions

There are several potential future directions for N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide research. It could be studied for its potential therapeutic benefits in various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression. It could also be studied for its anti-inflammatory and neuroprotective properties. Additionally, this compound could be used as a research tool to study the endocannabinoid system and its role in various physiological functions.

Synthesis Methods

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzyl cyanide with 1,3-dimethylbutylamine, followed by acylation with 2-bromoacetyl chloride. The resulting product is then purified through column chromatography to obtain this compound.

Scientific Research Applications

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic benefits in various neurological and psychiatric disorders. Preclinical studies have shown that this compound can reduce pain, anxiety, and depression-like behaviors in animal models. It has also been shown to have anti-inflammatory effects and potential neuroprotective properties.

properties

IUPAC Name

N-(2-cyano-4-methylpentan-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-12(2)10-18(3,11-19)20-16(21)9-13-7-14(22-4)17(24-6)15(8-13)23-5/h7-8,12H,9-10H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNNWROYIIFKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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